7-Hydroxy-2-naphthyl 2-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11IO3 |
|---|---|
Molecular Weight |
390.17 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-2-yl) 2-iodobenzoate |
InChI |
InChI=1S/C17H11IO3/c18-16-4-2-1-3-15(16)17(20)21-14-8-6-11-5-7-13(19)9-12(11)10-14/h1-10,19H |
InChI Key |
MPGBFGBEYOMPSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2)I |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 7 Hydroxy 2 Naphthyl 2 Iodobenzoate
Regioselective Esterification Strategies for 7-Hydroxy-2-naphthol Derivatives
The successful synthesis of 7-Hydroxy-2-naphthyl 2-iodobenzoate (B1229623) is critically dependent on the selective acylation of the hydroxyl group at the C-2 position of 7-hydroxy-2-naphthol, while leaving the C-7 hydroxyl group intact. The differing electronic environments of the two hydroxyl groups may offer a basis for inherent regioselectivity, though protecting group strategies are often employed to ensure specific outcomes.
Direct Condensation Approaches with 2-iodobenzoic acid
Direct condensation, or Fischer esterification, represents the most fundamental approach to ester synthesis. This method involves reacting 7-hydroxy-2-naphthol with 2-iodobenzoic acid, typically in the presence of a strong acid catalyst such as sulfuric acid, and often with the removal of water to drive the equilibrium toward the product.
While straightforward, this method presents challenges in synthesizing a di-hydroxy compound like 7-hydroxy-2-naphthyl 2-iodobenzoate. The primary concerns are the potential for di-esterification and the lack of regioselectivity between the C-2 and C-7 hydroxyl groups. The reaction conditions are often harsh, which can lead to side reactions and decomposition of sensitive substrates. The yield of the desired mono-ester would likely depend on the stoichiometry of the reactants and the inherent reactivity difference between the two naphtholic hydroxyl groups.
Activated Ester and Acyl Halide Methodologies
To overcome the limitations of direct condensation, 2-iodobenzoic acid can be converted into a more reactive derivative, such as an acyl halide (e.g., 2-iodobenzoyl chloride) or an activated ester. These methods allow the esterification to proceed under milder conditions, often at room temperature, which can enhance regioselectivity and improve yields.
Acyl Halides: The use of 2-iodobenzoyl chloride, prepared from 2-iodobenzoic acid using reagents like thionyl chloride or oxalyl chloride, provides a highly reactive acylating agent. The reaction with 7-hydroxy-2-naphthol would typically be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. Careful control of stoichiometry and reaction temperature is crucial to favor mono-acylation at the more reactive hydroxyl position.
Activated Esters: Another mild approach involves the use of activated esters of 2-iodobenzoic acid. N-Hydroxysuccinimide (NHS) esters are commonly employed for this purpose. thieme-connect.comorganic-chemistry.org These esters can be prepared by reacting the carboxylic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting NHS ester of 2-iodobenzoic acid can then react selectively with one of the hydroxyl groups of the naphthol derivative under neutral or slightly basic conditions. This method is particularly useful for complex molecules as it minimizes side reactions. thieme-connect.com A general method using triphenylphosphine (B44618) and iodine has also been reported for the synthesis of various activated esters from carboxylic acids. organic-chemistry.org
Table 1: Comparison of Esterification Strategies
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Condensation | 2-Iodobenzoic acid, H₂SO₄ | High temperature, water removal | Simple, inexpensive reagents | Low regioselectivity, harsh conditions, potential for side reactions |
| Acyl Halide | 2-Iodobenzoyl chloride, base | Mild (often 0°C to RT) | High reactivity, improved yields | Moisture sensitive, requires preparation of acyl halide |
| Activated Ester | NHS ester of 2-iodobenzoic acid | Mild (often RT), neutral pH | High selectivity, minimal side reactions | Requires pre-synthesis of activated ester, more steps |
Catalytic Esterification Protocols (e.g., Lewis Acid Catalysis)
Modern synthetic methods often employ catalysts to enhance the efficiency and selectivity of esterification reactions. Lewis acids are prominent catalysts for this transformation. For instance, solid acid catalysts like Amberlyst-15 have been shown to be effective for esterification reactions under mild conditions, offering the advantage of easy separation from the reaction mixture. arkat-usa.org
In the context of synthesizing this compound, a Lewis acid could coordinate to the carbonyl oxygen of 2-iodobenzoic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the naphtholic hydroxyl group. The choice of Lewis acid and solvent can influence the regioselectivity of the reaction. Furthermore, certain organocatalytic systems have been developed that can promote esterification under very mild conditions, providing another potential avenue for this synthesis. rsc.org
Incorporation of the 2-iodobenzoate Moiety
The synthesis of the target molecule involves the formation of a benzoate (B1203000) ester bearing an iodine atom at the ortho position. This can be achieved through two primary strategies: either by starting with an already iodinated benzoic acid derivative or by introducing the iodine atom after the ester has been formed.
Pre-functionalization of Benzoic Acid Derivatives
This is the most direct strategy, where 2-iodobenzoic acid is used as the starting material for the esterification reaction as described in the sections above. The synthesis of 2-iodobenzoic acid itself can be achieved through various methods. A common laboratory-scale synthesis involves the diazotization of anthranilic acid (2-aminobenzoic acid), followed by a Sandmeyer-type reaction with potassium iodide.
Alternatively, methyl 2-iodobenzoate can be synthesized and then used in a transesterification reaction with 7-hydroxy-2-naphthol, or hydrolyzed to 2-iodobenzoic acid prior to esterification. The preparation of methyl 2-iodobenzoate can be accomplished by the esterification of 2-iodobenzoic acid with methanol (B129727) chemicalbook.comchemicalbook.comsigmaaldrich.com or through the diazotization of methyl anthranilate. google.com
Table 2: Selected Methods for the Synthesis of 2-Iodobenzoic Acid and its Methyl Ester
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Methyl 2-iodobenzoate | 2-Iodobenzoic acid | Methanol, H₂SO₄ | 99% | chemicalbook.com |
| Methyl 2-iodobenzoate | Methyl anthranilate | NaNO₂, H₂SO₄, KI | Not specified | google.com |
| 2-Iodoxybenzoate esters | Alkyl halides | 2-Iodoxybenzoic acid (IBX), TEAB | Moderate to good | researchgate.net |
Post-synthesis Iodination of Benzoate Esters
An alternative and potentially more convergent approach involves the initial synthesis of 7-hydroxy-2-naphthyl benzoate, followed by regioselective iodination of the benzoate ring. This strategy might be advantageous if the precursor ester is more readily available or if the iodination step can be performed with high efficiency and selectivity.
Recent advances in C-H activation have provided powerful tools for the direct halogenation of aromatic rings. For example, iridium-catalyzed ortho-iodination of benzoic acids has been reported to proceed under very mild conditions without the need for a base or other additives. acs.org While this specific protocol applies to the free carboxylic acid, similar catalytic systems are often adaptable to esters. Another approach involves the copper-catalyzed iodination of boronic esters, which offers a pathway for late-stage iodination. nih.gov Electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst could also be employed to introduce the iodine atom at the ortho position of the benzoate ester, directed by the ester group itself. organic-chemistry.org
This post-synthesis functionalization offers flexibility but requires careful optimization to ensure that the iodination occurs at the desired position on the benzoate ring without affecting the sensitive naphthol core.
Multi-component Reaction Architectures for One-Pot Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. snnu.edu.cn While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to design a potential one-pot synthesis.
A hypothetical MCR could involve the reaction of 2,7-dihydroxynaphthalene (B41206), an ortho-iodobenzoyl halide (or a related activated derivative of 2-iodobenzoic acid), and a third component that facilitates the reaction, such as a coupling agent or a catalyst, in a single reaction vessel. For instance, a palladium-catalyzed three-component coupling reaction could theoretically be devised. researchgate.net Such a strategy could involve the in-situ activation of 2-iodobenzoic acid followed by its reaction with 2,7-dihydroxynaphthalene.
The advantages of a successful MCR approach would include:
Reduced Synthesis Time: Eliminating the need for isolation and purification of intermediates.
Environmental Benefits: Reduced solvent and reagent consumption.
However, developing a novel MCR requires significant optimization to control regioselectivity and minimize side reactions. The presence of two hydroxyl groups in 2,7-dihydroxynaphthalene necessitates a high degree of control to ensure selective esterification at the desired position.
Stereochemical Control and Diastereoselective Synthesis Considerations
The concept of stereochemical control in the synthesis of this compound primarily revolves around the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. nih.gov In the case of this compound, the bulky 2-iodo substituent on the benzoate ring could hinder free rotation around the C-O ester bond, potentially leading to the existence of stable or semi-stable atropisomers.
The energy barrier to rotation would be influenced by the steric hindrance between the naphthyl and benzoate rings. unibo.it If this barrier is high enough, the compound could exist as a pair of enantiomers. The synthesis of a single atropisomer would require a stereoselective approach, which could involve:
Chiral Catalysis: Employing a chiral catalyst to favor the formation of one atropisomer over the other.
Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of the esterification.
While the starting materials, 2,7-dihydroxynaphthalene and 2-iodobenzoic acid, are achiral, the introduction of a chiral element during the synthesis could lead to an enantiomerically enriched product. The study of atropisomerism in related biaryl and naphthyl systems suggests that this is a plausible consideration for this molecule. snnu.edu.cnunibo.it
Comparative Analysis of Synthetic Efficiency and Selectivity
The synthesis of this compound can be approached through several methods, each with its own efficiency and selectivity profile. A comparative analysis of plausible synthetic routes is presented below.
Table 1: Comparative Analysis of Potential Synthetic Routes
| Synthetic Method | Starting Materials | Catalyst/Reagents | Potential Advantages | Potential Disadvantages | Estimated Efficiency/Selectivity |
| Direct Esterification | 2,7-Dihydroxynaphthalene, 2-Iodobenzoic acid | Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) | Simple procedure, readily available starting materials. | Low regioselectivity, harsh conditions may lead to side products. | Moderate yield, poor selectivity without optimization. |
| Acylation with Acyl Halide | 2,7-Dihydroxynaphthalene, 2-Iodobenzoyl chloride | Base (e.g., Pyridine, Triethylamine) | High reactivity, milder conditions than direct esterification. | Regioselectivity can still be an issue. Acyl halide is moisture-sensitive. | Good yield, potentially better selectivity with controlled addition. |
| Catalytic Esterification | 2,7-Dihydroxynaphthalene, 2-Iodobenzoic acid | 2-Iodoxybenzoic acid (IBX) or other hypervalent iodine catalysts. rsc.orgmdpi.com | Milder conditions, potentially higher selectivity. rsc.org | Catalyst preparation may be required. | Potentially high yield and good regioselectivity. |
| Multi-component Reaction | 2,7-Dihydroxynaphthalene, 2-Iodobenzoic acid derivative, third component | Palladium catalyst or other MCR-promoting systems. researchgate.net | High efficiency, atom economy. | Requires significant development and optimization. | Potentially high yield and selectivity in a single step. |
The choice of synthetic route would depend on the desired scale, purity requirements, and available resources. For laboratory-scale synthesis, acylation with 2-iodobenzoyl chloride in the presence of a base might offer a good balance of reactivity and control. For larger-scale or more environmentally friendly processes, developing a catalytic esterification or a multi-component reaction would be advantageous. The regioselectivity of the reaction on 2,7-dihydroxynaphthalene is a critical factor, as studies on related reactions have shown that the two hydroxyl groups can exhibit different reactivities. asianpubs.orgresearchgate.net
Elucidation of Reaction Mechanisms and Catalytic Processes Involving the Compound
Mechanistic Investigations of Ester Formation Reactions
The synthesis of 7-Hydroxy-2-naphthyl 2-iodobenzoate (B1229623) involves the formation of an ester bond between 2-iodobenzoic acid and a 7-hydroxy-2-naphthol derivative. This transformation is a cornerstone of organic synthesis, primarily achieved through nucleophilic acyl substitution.
Nucleophilic acyl substitution is the fundamental mechanism for the formation of carboxylic acid derivatives, including esters. The reaction proceeds in two principal stages: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edupressbooks.publibretexts.org
In the synthesis of 7-Hydroxy-2-naphthyl 2-iodobenzoate, the hydroxyl group of the naphthol derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-iodobenzoic acid. However, the direct reaction is often inefficient because the hydroxyl group of a carboxylic acid (–OH) is a poor leaving group. libretexts.org Therefore, the carboxylic acid must first be "activated" to facilitate the substitution.
The general mechanism involves the attack of the nucleophilic oxygen from the 7-hydroxy-2-naphthol moiety on the activated carbonyl carbon of the 2-iodobenzoic acid derivative. This forms a tetrahedral intermediate. vanderbilt.edupressbooks.pub Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, resulting in the final ester product. An isotopic labeling study using ¹⁸O-enriched water provided evidence for the existence of such a tetrahedral intermediate in ester hydrolysis, supporting this mechanistic pathway. masterorganicchemistry.com
To overcome the poor leaving group ability of the hydroxyl group, various catalytic methods are employed.
Carbodiimide-Mediated Coupling (Steglich Esterification): A widely used method for ester synthesis under mild conditions is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgsynarchive.comwikipedia.org This method is particularly suitable for sensitive substrates. wikipedia.org
The mechanism proceeds as follows:
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid (2-iodobenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack. organic-chemistry.orglibretexts.org
Role of DMAP: While the alcohol (7-hydroxy-2-naphthol) can directly attack the O-acylisourea, the reaction is often slow and can be complicated by a side reaction where the intermediate rearranges to a stable N-acylurea. wikipedia.org DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). organic-chemistry.orgutrgv.edu
Nucleophilic Attack and Ester Formation: The alcohol then attacks this highly electrophilic acylpyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a urea (B33335) byproduct (dicyclohexylurea, DCU), which formally incorporates the water molecule removed during the condensation. wikipedia.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Activation of 2-iodobenzoic acid by DCC. | O-acylisourea |
| 2 | DMAP attacks the O-acylisourea. | Acylpyridinium ion |
| 3 | 7-hydroxy-2-naphthol attacks the acylpyridinium ion. | Tetrahedral intermediate |
| 4 | Collapse of the intermediate to form the ester and regenerate DMAP. | This compound |
Metal Catalysts: While carbodiimides are common, transition metal catalysts can also facilitate esterification, though they are more frequently used for transesterification or coupling reactions involving C-O bond formation from aryl halides. nih.govchemrxiv.orgbeilstein-journals.org For direct esterification, metal catalysts are less common than coupling agents. However, nickel-catalyzed methods have been developed for an "ester transfer" reaction, where an ester functional group is transferred from one aromatic ring to another, proceeding via oxidative addition of both an aryl halide and an aromatic ester to the nickel center. chemrxiv.orgbohrium.com
Intramolecular Cyclization and Rearrangement Studies
The structure of this compound is conducive to intramolecular reactions, where different parts of the molecule interact to form new cyclic structures or undergo skeletal rearrangements. These studies are crucial for understanding the fundamental reactivity of the compound and for harnessing its potential in the synthesis of complex polycyclic systems.
Naphthyl Moiety Participation in Cycloaddition or Annulation Reactions
The naphthyl group in this compound can actively participate in cycloaddition and annulation reactions, leading to the formation of fused ring systems. These transformations are often mediated by transition metal catalysts, which orchestrate the formation of new carbon-carbon and carbon-heteroatom bonds.
One prominent example of such reactivity is the nickel-catalyzed intramolecular annulation. In reactions involving similar ortho-iodoaryl esters, a Ni(0) catalyst, typically generated in situ from a Ni(II) precursor, initiates the process through oxidative addition to the carbon-iodine bond. beilstein-journals.orgbeilstein-journals.org The resulting arylnickel intermediate can then undergo a cascade of reactions, including coordination to a tethered reactive partner, migratory insertion, and ultimately cyclization involving the naphthyl ring. For instance, in related systems, a 1-naphthol (B170400) species, which could be generated from the 7-hydroxy-2-naphthyl moiety, can undergo intramolecular cyclization with the ester to form a final product. beilstein-journals.orgbeilstein-journals.org
Palladium-catalyzed domino reactions also provide a pathway for the annulation of bicyclic alkenes with 2-iodobenzoates, which can lead to highly substituted cyclopentenes. beilstein-journals.org While not directly involving the naphthyl group as a dienophile, these reactions showcase the utility of the 2-iodobenzoate moiety in initiating complex cyclization cascades. Furthermore, rhodium-catalyzed [2+2+2] cycloadditions of 1,6-enynes with 2-bromophenylboronic acids have been employed to construct dihydronaphthalene scaffolds, highlighting a strategy where a naphthalene-like core is assembled. cardiff.ac.uk
The synthesis of larger polycyclic aromatic hydrocarbons, such as anthracenes and dibenzo[a,h]anthracenes, can also be achieved through cyclization reactions of precursors containing naphthyl and phenyl moieties. frontiersin.org These reactions often employ catalysts like InCl3 and may proceed under solvent-free conditions. frontiersin.org The intramolecular Friedel-Crafts acylation is another powerful tool for achieving cyclization onto an aromatic ring like naphthalene (B1677914). nih.gov
Table 1: Examples of Catalytic Systems for Annulation Reactions
| Catalyst System | Reaction Type | Substrate Class | Product Type | Reference |
| Ni(II)/Zn | Ring-opening/cyclization | Heterobicyclic alkenes and o-iodobenzoates | Annulated coumarins | beilstein-journals.org |
| Pd(OAc)2 | Domino reaction | Diazabicyclic alkenes and 2-iodobenzoates | Trisubstituted cyclopentenes | beilstein-journals.org |
| InCl3 | One-pot three-component reaction | 2-hydroxy-1,4-naphthoquinone, aldehydes, 2-naphthol | Dibenzo[a,h]anthracenes | frontiersin.org |
| Rh(CO)2(acac) | [2+2+2] cycloaddition | 1,6-enynes and 2-bromophenylboronic acids | Dihydronaphthalenes | cardiff.ac.uk |
Investigation of 1,2-Migration Phenomena
Rearrangement reactions, particularly 1,2-migrations, represent another facet of the reactivity of this compound and related compounds. These phenomena involve the shift of an atom or group from one atom to an adjacent atom.
While direct studies on 1,2-migrations in this compound are not extensively documented, related systems provide valuable insights. For example, in radical-mediated reactions, the 2-iodobenzoate moiety can act as a leaving group. In one such instance, the addition of a trifluoromethyl radical to an alkene triggers a 1,4-cyano migration, with the 2-iodobenzoate being eliminated. mdpi.com Although this is a 1,4-migration, it underscores the potential for the 2-iodobenzoate group to facilitate radical-initiated rearrangement cascades.
A more direct analogy to 1,2-migration is the 1,2-hydride shift observed in the zinc iodide-catalyzed isomerization of cyclopropyl (B3062369) ethers to allyl ethers. acs.org This type of rearrangement proceeds through a stepwise mechanism involving ring-opening followed by the intramolecular migration of a hydride. Such a pathway could be envisioned for derivatives of this compound under specific catalytic conditions.
In the context of cobalt-catalyzed reactions, a 1,4-Co migration has been proposed in the difunctionalization of norbornene derivatives, which contrasts with the 1,2-difunctionalization observed with iron catalysis. beilstein-journals.org This highlights how the choice of metal catalyst can influence the regioselectivity of migratory insertion and subsequent rearrangement steps.
Role of Solvents and Additives in Reaction Kinetics and Thermodynamics
The outcome of chemical transformations involving this compound is profoundly influenced by the choice of solvents and the presence of various additives. These components can affect reaction rates (kinetics) and the position of equilibrium (thermodynamics) by stabilizing intermediates, activating catalysts, or participating directly in the reaction mechanism.
Lewis Acids: Lewis acid co-catalysts can play a crucial role in promoting specific reaction pathways. For instance, in cobalt-catalyzed ring-opening/dehydration reactions of oxabicyclic alkenes, the addition of AgSbF6 was found to be essential for the dehydration step to yield a 2-naphthyl product. beilstein-journals.orgbeilstein-journals.orgnih.gov In the absence of this Lewis acid, the reaction terminated at the ring-opened 1,2-hydroxy adduct, demonstrating the additive's role in facilitating the elimination of water. beilstein-journals.orgbeilstein-journals.orgnih.gov
Bases: The choice of base is critical in many transition metal-catalyzed reactions. In Heck reactions involving methyl 2-iodobenzoate, an organic base like triethylamine (B128534) (Et3N) is commonly used to neutralize the hydrogen iodide generated during the catalytic cycle. rug.nlscispace.com In Suzuki-Miyaura coupling reactions, an inorganic base such as sodium carbonate (Na2CO3) is often employed to facilitate the transmetalation step. nih.gov The nature and strength of the base can significantly impact the reaction efficiency and selectivity.
Solvents: The solvent can influence reaction outcomes through its polarity, coordinating ability, and boiling point. In the Heck reaction of methyl 2-iodobenzoate with an allylic alcohol, acetonitrile (B52724) (CH3CN) is an effective solvent. rug.nlscispace.com For the synthesis of anthracene (B1667546) derivatives, dimethylformamide (DMF) is used as a solvent in palladium-catalyzed tandem transformations. frontiersin.org In some cases, solvent-free conditions, often combined with thermal activation, can lead to higher yields, as seen in the InCl3-catalyzed synthesis of cytotoxic dibenzo[a,h]anthracenes. frontiersin.org The presence of water can also have an accelerating effect in some Heck reactions. rug.nlscispace.com
Other Additives: Other salts and reagents can also be crucial. Cesium fluoride (B91410) (CsF) has been used as an additive in nickel-catalyzed carboannulation reactions of arynes. cardiff.ac.uk In some palladium-catalyzed processes, the catalyst's activity can be restored by the addition of oxidizing agents like iodine or bromine. rug.nlscispace.com
Table 2: Influence of Solvents and Additives on Selected Reactions
| Reaction Type | Key Reagent(s) | Solvent(s) | Additive(s) | Role of Additive/Solvent | Reference |
| Co-catalyzed ring-opening/dehydration | Oxabicyclic alkenes | Not specified | AgSbF6 | Promotes dehydration | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Heck Reaction | Methyl 2-iodobenzoate, allylic alcohol | Acetonitrile (CH3CN) | Triethylamine (Et3N) | Base to neutralize HI | rug.nlscispace.com |
| Suzuki Cross-Coupling | 2-Iodobenzoate, (4-methoxyphenyl)boronic acid | Water/Acetonitrile | Na2CO3, Pd(OAc)2 | Base for transmetalation, catalyst | nih.gov |
| Anthracene Synthesis | o-Alkynyldiarylmethanes | Toluene | AuCl | Catalyst | frontiersin.org |
| Dibenzo[a,h]anthracene Synthesis | 2-Hydroxy-1,4-naphthoquinone, aldehydes, 2-naphthol | Solvent-free | InCl3 | Catalyst | frontiersin.org |
Advanced Spectroscopic Analysis and Structural Confirmation for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For 7-Hydroxy-2-naphthyl 2-iodobenzoate (B1229623), the ¹H NMR spectrum would be expected to show distinct signals for the protons on the naphthyl and iodobenzoyl moieties.
The aromatic region of the spectrum would be complex, showing signals for the six protons of the naphthalene (B1677914) ring system and the four protons of the 2-iodobenzoate group. The chemical shifts (δ) of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing ester and iodo groups. The protons on the naphthalene ring would appear as a set of doublets and multiplets. The protons on the 2-iodobenzoate ring would also exhibit a distinct pattern, typically as a series of doublets and triplets. Additionally, a singlet corresponding to the hydroxyl (-OH) proton would be present, the chemical shift of which can be highly variable depending on the solvent and concentration.
For illustrative purposes, the ¹H NMR data for a related compound, (E)-1-(styrenylselanyl)naphthalen-2-ol, shows aromatic protons in the range of δ 6.56-8.33 ppm, with a characteristic singlet for the hydroxyl proton at δ 6.98 ppm. acs.org Another related compound, methyl 2-iodobenzoate, would show signals for its aromatic protons and a singlet for the methyl ester protons. rsc.org The coupling constants (J values) between adjacent protons would be crucial in assigning the specific positions of the protons on each aromatic ring.
Table 1: Predicted ¹H NMR Data Interpretation for 7-Hydroxy-2-naphthyl 2-iodobenzoate This table is a prediction of expected signals and is not based on experimental data for the target compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Naphthyl Protons | 6.8 - 8.0 | d, dd, m | 2-9 |
| 2-Iodobenzoate Protons | 7.2 - 8.2 | d, t, dd | 7-8 |
| Hydroxyl Proton (-OH) | Variable (e.g., 5-10) | s (broad) | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show a total of 17 signals, corresponding to the 17 unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atoms of the aromatic rings would resonate in the region of δ 110-150 ppm. The carbon bearing the iodo group would have its chemical shift influenced by the heavy atom effect. The carbons attached to the hydroxyl and ester oxygen atoms would also show characteristic shifts.
As an example, the ¹³C NMR spectrum of a similar structure, (E)-1-(styrenylselanyl)naphthalen-2-ol, displays signals for its aromatic carbons between δ 108.02 and 156.00 ppm. acs.org
Table 2: Predicted ¹³C NMR Data Interpretation for this compound This table is a prediction of expected signals and is not based on experimental data for the target compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 160 - 170 |
| Naphthyl Carbons (Aromatic) | 110 - 158 |
| 2-Iodobenzoate Carbons (Aromatic) | 120 - 145 |
| Carbon attached to Iodine (C-I) | ~90 - 100 |
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the naphthyl and iodobenzoyl ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the naphthyl and 2-iodobenzoate moieties through the ester linkage. For example, a correlation between the protons on the naphthyl ring near the ester oxygen and the carbonyl carbon would confirm the esterification site.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule in solution.
While specific 2D NMR data for the target compound is unavailable, the application of these techniques is standard in the structural elucidation of complex organic molecules. rsc.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
This technique would confirm the connectivity of the atoms, the planarity of the aromatic rings, and the spatial orientation of the 2-iodobenzoate group relative to the naphthalene ring. The crystal packing, which reveals how the molecules are arranged in the crystal lattice, would also be determined, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. For many organic molecules, X-ray crystallography provides the unambiguous structural proof required for publication and patenting. acs.orgacs.org
Table 3: Information Obtainable from X-ray Crystallography for this compound This table describes the potential data that would be obtained and is not based on experimental results.
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-I). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions in the crystal packing. |
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₇H₁₁IO₃.
The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A close match between the measured and calculated mass provides strong evidence for the proposed molecular formula.
Table 4: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₁IO₃ |
| Molecular Weight (average) | 390.17 g/mol |
| Monoisotopic Mass (exact) | 389.9753 u |
This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. rsc.org
Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization (e.g., UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule. These properties are determined by the molecule's electronic structure and how it interacts with light.
The UV-Vis absorption spectrum of this compound would be expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene and iodinated benzene (B151609) chromophores. frontiersin.org The extended conjugation of the naphthalene system typically results in absorption at longer wavelengths compared to a simple benzene ring.
Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence spectrum would provide information about the energy of the excited state and the efficiency of the emission process (quantum yield). The presence of the heavy iodine atom could potentially lead to enhanced intersystem crossing to the triplet state, which might result in phosphorescence or a quenching of fluorescence. The photophysical properties of related naphthalene derivatives are a subject of significant research interest. researchgate.netacs.org
Table 5: Predicted Photophysical Properties of this compound This table is a prediction of expected properties and is not based on experimental data for the target compound.
| Spectroscopic Technique | Expected Observation | Information Gained |
| UV-Vis Absorption | Strong absorption bands in the UV region (approx. 250-350 nm). | Information on the electronic transitions and chromophores present. |
| Fluorescence Emission | Potential emission at a longer wavelength than the absorption. | Information on the excited state energy and molecular structure. |
Information regarding "this compound" is currently unavailable in the public domain.
Following a comprehensive search of scholarly articles, chemical databases, and research publications, no specific experimental data could be located for the advanced spectroscopic properties of the chemical compound this compound.
Specifically, there is no published research detailing the following for this particular compound:
Excitation and Emission Maxima
Quantum Yield and Lifetime Measurements
Consequently, the requested article focusing on these precise photophysical characteristics cannot be generated at this time. Scientific literature does contain information on related structural motifs, such as naphthalene derivatives, iodobenzoates, and compounds studied for their fluorescent properties. However, this information is not directly applicable to "this compound," and any attempt to extrapolate such data would be scientifically unsound.
Further experimental research would be required to determine the specific spectroscopic and photophysical parameters of this compound.
Following a comprehensive search for theoretical and computational studies on the chemical compound This compound , no specific research data corresponding to the requested detailed outline was found. While the methodologies outlined, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations, are standard computational chemistry techniques, published research applying these specific analyses to this compound could not be located.
General information from the search results indicates that such computational studies are frequently employed to understand the structure, reactivity, and electronic properties of various organic molecules. For instance, DFT calculations are widely used for geometry optimization and exploring reaction mechanisms for compounds including other benzoates and naphthyl derivatives. beilstein-journals.orgrsc.orgmdpi.com Similarly, MD simulations are a common tool for analyzing conformational changes and intermolecular interactions in complex organic molecules. diva-portal.orgacs.orgtue.nl
However, without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The creation of data tables and detailed findings for FMO analysis, electrostatic potential mapping, reaction pathways, energetic profiles, and conformational analysis is contingent on the availability of dedicated research for this specific compound.
Theoretical and Computational Chemistry Studies
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, allowing for the theoretical determination of spectra that can be compared with experimental data for structure verification and analysis. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for these purposes.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 7-Hydroxy-2-naphthyl 2-iodobenzoate (B1229623). This is typically achieved by optimizing the molecule's geometry at a given level of theory and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The resulting magnetic shielding tensors are then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).
While specific computational studies on 7-Hydroxy-2-naphthyl 2-iodobenzoate are not prevalent in publicly accessible literature, the methodology would involve modeling the compound and calculating the expected chemical shifts for each unique proton and carbon atom. The accuracy of these predictions would depend on the chosen functional and basis set. A hypothetical table of predicted chemical shifts is presented below to illustrate the expected output of such a study.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 6.8 - 8.2 |
| ¹H (Hydroxyl) | 9.5 - 10.5 |
| ¹³C (Aromatic) | 110 - 155 |
| ¹³C (Carbonyl) | 165 - 175 |
Note: The values in this table are illustrative and based on general ranges for similar aromatic esters. Actual computational results would provide specific values for each nucleus.
UV-Vis Spectra: The electronic absorption properties, which determine the UV-Vis spectrum, can be predicted using methods like TD-DFT. These calculations provide information about the electronic transitions between molecular orbitals, corresponding to the absorption maxima (λ_max). For this compound, with its extended aromatic system, transitions such as π → π* are expected to dominate the spectrum. Computational analysis could predict the wavelengths and intensities of these absorptions, aiding in the interpretation of experimental UV-Vis data.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. These models are built by calculating a set of molecular descriptors and correlating them with experimentally determined reactivity data using statistical methods like multiple linear regression or machine learning algorithms.
For this compound, a QSRR study could, for example, predict its ester hydrolysis rate constant under specific conditions. To build such a model, a series of related naphthyl benzoates would be synthesized, and their reactivity measured. Concurrently, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific steric parameters.
Topological: Connectivity indices that describe the branching of the molecular skeleton.
A resulting QSRR equation might take the general form:
log(k) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...
Where log(k) is the logarithm of the reactivity parameter, and c values are the regression coefficients for each descriptor.
Currently, there are no specific QSRR studies published in the scientific literature that focus on this compound. The development of such a model would require a dedicated experimental and computational research effort.
Precursor for Advanced Naphthyl-Based Scaffolds
The naphthalene (B1677914) scaffold is a privileged structure in organic chemistry, forming the core of many functional materials and biologically active compounds. The functional group handles present in this compound—a hydroxyl group, an ester linkage, and an aryl iodide—provide multiple avenues for elaboration into more complex naphthyl-based systems.
Synthesis of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their unique electronic and photophysical properties have led to their use in organic electronics and materials science. The naphthalene core of this compound serves as a foundational unit that can be extended through various synthetic strategies to construct larger PAHs.
While direct examples involving this specific compound are not documented, the general principles of PAH synthesis suggest that intramolecular cyclization reactions could be employed. For instance, following a cross-coupling reaction at the iodo-position to introduce a suitable coupling partner, a subsequent intramolecular cyclization, potentially triggered by the hydroxyl group or a derivative thereof, could lead to the formation of a new fused ring system. The ester group could also be manipulated to participate in or direct such cyclizations.
Construction of Fused-Ring Systems
The development of methodologies for the efficient construction of fused-ring systems is a continuous endeavor in organic synthesis. These systems are integral to a vast array of natural products and functional materials. The strategic placement of functional groups in this compound offers a template for the regioselective annulation of additional rings onto the naphthalene core.
Hypothetically, the hydroxyl group could direct ortho-metalation, enabling functionalization at the C8 position. This newly functionalized position, in concert with the existing ester or a transformed version of it, could then undergo a cyclization reaction to forge a new fused ring. Similarly, the iodo-substituent on the benzoate (B1203000) ring provides a handle for intramolecular reactions that could lead to the formation of a bridged or fused ring system connecting the naphthyl and phenyl moieties.
Role in Organic Synthesis Methodologies
The distinct reactivity of the aryl iodide and the potential for the hydroxyl and ester groups to act as directing or participating groups make this compound an intriguing substrate for a variety of modern synthetic methodologies.
Substrate in Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The presence of an iodo-substituent on the benzoate portion of this compound makes it an ideal candidate for participating in such reactions. Reactions like the Suzuki, Stille, and Sonogashira couplings would allow for the introduction of a wide range of aryl, vinyl, or alkynyl groups at this position.
This functionalization would yield a diverse library of substituted naphthyl benzoates, which could then be further elaborated. The resulting products could be of interest for their potential liquid crystalline, photoluminescent, or biological properties. The table below illustrates the potential products from such cross-coupling reactions.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid | 7-Hydroxy-2-naphthyl 2-(aryl)benzoate |
| Stille Coupling | Organostannane | 7-Hydroxy-2-naphthyl 2-(organo)benzoate |
| Sonogashira Coupling | Terminal alkyne | 7-Hydroxy-2-naphthyl 2-(alkynyl)benzoate |
Intermediate in Cascade and Domino Reactions
Cascade and domino reactions are highly efficient synthetic processes that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The multiple functional groups of this compound could be strategically employed to initiate or participate in such reaction sequences.
A hypothetical cascade reaction could be initiated by a cross-coupling event at the iodo-position, followed by an intramolecular reaction involving the hydroxyl or ester group. For instance, the introduction of a group with a pendant nucleophile via a Suzuki coupling could lead to a subsequent intramolecular cyclization, forming a heterocyclic ring fused to the benzoate portion of the molecule.
Component in C-H Activation Strategies
C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to synthesis. The hydroxyl and ester groups within this compound could serve as directing groups to guide transition metal catalysts to specific C-H bonds on either the naphthalene or benzoate rings.
For example, the hydroxyl group could direct the ortho-palladation of the naphthalene ring, enabling the introduction of various functional groups at the C8 position. Similarly, the ester carbonyl could direct the functionalization of the ortho-C-H bonds on the benzoate ring, although the presence of the iodo-substituent might favor cross-coupling reactions. Successful C-H activation would provide a complementary method to traditional cross-coupling for the synthesis of functionalized derivatives.
Future Directions and Emerging Research Avenues
Catalyst Development for Enhanced Synthesis Efficiency and Sustainability
The synthesis of aryl esters, such as 7-Hydroxy-2-naphthyl 2-iodobenzoate (B1229623), is a cornerstone of organic chemistry. Future research will undoubtedly focus on the development of novel catalytic systems that not only improve the efficiency of its synthesis but also align with the principles of green chemistry.
Current methodologies for aryl ester synthesis often rely on stoichiometric activators or harsh reaction conditions. A significant future direction lies in the exploration of advanced transition-metal catalysts. For instance, rhodium (Rh) and ruthenium (Ru) bimetallic oxide clusters have shown exceptional activity in the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids, utilizing molecular oxygen as the sole oxidant. labmanager.combritishwaterfilter.com The application of such catalysts to the synthesis of 7-Hydroxy-2-naphthyl 2-iodobenzoate could offer a highly atom-economical and environmentally benign route. labmanager.com
Furthermore, rhodium(III)-catalyzed C-H activation represents a powerful strategy for the direct olefination and arylation of arene esters. nih.govacs.orgresearchgate.netnih.govrsc.org Investigating the potential of these catalysts to facilitate the coupling of a 2-iodobenzoic acid precursor with 7-hydroxy-2-naphthol via a directed C-H activation/esterification pathway could lead to more streamlined and efficient synthetic protocols.
| Catalyst Type | Potential Advantages |
| Rh/Ru Bimetallic Clusters | High atom economy, use of O2 as a green oxidant |
| Rh(III) C-H Activation Catalysts | High regioselectivity, potential for direct coupling |
| Heterogeneous Catalysts | Ease of separation, recyclability, process scalability |
Integration into High-Throughput Synthesis and Screening Platforms
The structural features of this compound make it an attractive candidate for inclusion in large chemical libraries for drug discovery and materials science. Future research should focus on integrating its synthesis and evaluation into high-throughput platforms.
High-Throughput Screening: DNA-encoded library (DEL) technology offers a powerful approach for screening vast numbers of compounds against biological targets. sigmaaldrich.comacs.orgwikipedia.orgsptlabtech.comcreative-diagnostics.com By attaching a unique DNA barcode to each derivative of this compound, millions of compounds can be screened simultaneously in a single experiment, significantly accelerating the identification of potential drug candidates. sptlabtech.com This methodology is particularly advantageous for identifying ligands for challenging protein targets. wikipedia.org
The integration of automated synthesis with high-throughput screening can create a powerful discovery engine. The data generated from these screens can be used to build structure-activity relationships (SAR) and guide the design of next-generation compounds with improved properties.
Exploration of Novel Reactivity Patterns for the Iodobenzoate Moiety
The 2-iodobenzoate moiety of the molecule is a versatile functional handle for a wide range of chemical transformations. Future research should aim to explore novel reactivity patterns, particularly those enabled by modern synthetic methodologies.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl iodides under mild conditions. nih.govresearchgate.netacs.orgresearchgate.netbeilstein-journals.org This opens up new avenues for the functionalization of the iodobenzoate portion of the molecule. For example, photoredox-induced intramolecular reactions could be designed to create complex polycyclic structures. nih.govresearchgate.net Furthermore, intermolecular reactions with a variety of coupling partners could lead to the synthesis of novel derivatives that are inaccessible through traditional methods. acs.org
Transition-Metal Catalyzed Cross-Coupling: While traditional cross-coupling reactions of aryl iodides are well-established, there is still room for innovation. The development of novel ligands and catalyst systems can expand the scope of these reactions and enable the coupling of challenging substrates. Research into the application of advanced palladium and copper catalyst systems for the cross-coupling of the 2-iodobenzoate moiety will continue to be a fruitful area of investigation.
Design of Next-Generation Molecular Probes with Tunable Photophysical Characteristics
Naphthalene (B1677914) derivatives are well-known for their fluorescent properties, which can be sensitive to their local environment. mdpi.com The 7-hydroxy-2-naphthyl component of the target molecule provides a promising scaffold for the development of novel molecular probes.
Solvatochromic Probes: The photophysical properties of 7-hydroxynaphthalene derivatives can be highly sensitive to solvent polarity. conicet.gov.arnih.govresearchgate.netmdpi.comrsc.org By systematically modifying the substituents on the this compound structure, it may be possible to fine-tune its solvatochromic response, leading to the development of sensitive probes for studying cellular microenvironments or for use in sensing applications. conicet.gov.arnih.govresearchgate.net
Tunable Fluorescence: The fluorescence emission of naphthalene-based probes can be modulated by various factors, including pH and the presence of metal ions. rsc.org Future research could focus on designing derivatives of this compound that exhibit a fluorescent response to specific analytes, thereby creating highly selective sensors. The synthesis of a library of such compounds and the systematic study of their photophysical properties will be crucial for realizing this potential. nih.govnih.govplos.org
Synergistic Application of Computational and Experimental Methods for Rational Design
The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating the discovery and optimization of functional molecules. rsc.org
Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of catalytic reactions involved in the synthesis of this compound. researchgate.netresearchgate.netbeilstein-journals.org This understanding can guide the rational design of more efficient and selective catalysts. mdpi.comd-nb.infoacs.org For example, DFT calculations can be used to predict the binding energies of substrates and intermediates to a catalyst, providing insights into the factors that control catalytic activity and selectivity. beilstein-journals.org
In Silico Screening and Molecular Design: Computational tools can be used for the in silico design and screening of novel derivatives of this compound with desired properties. arxiv.orgnovartis.comnih.govacs.org Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or photophysical properties of virtual compounds, allowing for the prioritization of synthetic targets. acs.org This synergistic approach, where computational predictions guide experimental efforts, can significantly reduce the time and resources required for the development of new functional molecules based on this promising scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Hydroxy-2-naphthyl 2-iodobenzoate, and how are yields maximized?
- Methodological Answer : Synthesis typically involves esterification between 7-hydroxy-2-naphthol and 2-iodobenzoyl chloride under mild acidic conditions. Catalytic methods using hypervalent iodine reagents (e.g., TIPS-EBX) have shown improved yields (71–82%) in analogous reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization via H/C NMR and HRMS are critical for confirming product identity .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthyl and iodobenzoate moieties) and ester carbonyl carbons (δ ~165–170 ppm) .
- IR : Look for ester C=O stretches (~1720 cm) and hydroxyl bands (if unreacted –OH groups persist) .
- HRMS : Use ESI/QTOF to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or crystallographic disorder. Cross-validate using X-ray crystallography (e.g., SHELX refinement ). For example, crystal structures of related 2-iodobenzoate derivatives (monoclinic, space group C2/c) resolve ambiguities in substituent positioning . Computational methods (DFT) can also model electronic environments to reconcile spectral anomalies .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Challenges : Poor solubility in common solvents and tendency to form amorphous solids.
- Solutions : Use mixed-solvent systems (e.g., CHCl/hexane) for slow evaporation. For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine data . High-resolution data collection (e.g., Bruker APEX-II diffractometer, Mo Kα radiation) improves accuracy .
Q. What mechanistic insights explain the reactivity of the iodobenzoate group in cross-coupling or photochemical reactions?
- Methodological Answer : The iodine atom acts as a radical trap in photochemical pathways. For example, under UV light, 2-iodobenzoates generate aryl radical cations via single-electron transfer (SET), enabling C–H functionalization of cyclopropanes . Hypervalent iodine intermediates (e.g., λ-iodanes) facilitate alkynylation reactions, as demonstrated in thiirane functionalization .
Key Considerations for Researchers
- Data Validation : Cross-check spectral data with crystallographic results to avoid misassignment .
- Reaction Optimization : Screen hypervalent iodine reagents for improved regioselectivity in esterification .
- Advanced Instrumentation : Use synchrotron sources for challenging crystallographic refinements (e.g., twinned crystals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
